molecular formula C18H14FNO4 B11526312 (4E)-4-(3,5-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

(4E)-4-(3,5-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11526312
M. Wt: 327.3 g/mol
InChI Key: UFVGDJUQHGOZCR-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-[(3,5-Dimethoxyphenyl)methylidene]-2-(3-fluorophenyl)-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both methoxy and fluorophenyl groups in the molecule contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-[(3,5-dimethoxyphenyl)methylidene]-2-(3-fluorophenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 3,5-dimethoxybenzaldehyde with 3-fluorophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the oxazolone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the oxazolone ring can yield the corresponding oxazolidinone derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Oxazolidinone derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific signaling pathways is of particular interest in medicinal chemistry.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4E)-4-[(3,5-dimethoxyphenyl)methylidene]-2-(3-fluorophenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.

Comparison with Similar Compounds

  • (4E)-4-[(3,5-Dimethoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
  • (4E)-4-[(3,5-Dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)-4,5-dihydro-1,3-oxazol-5-one

Comparison: Compared to its analogs, (4E)-4-[(3,5-dimethoxyphenyl)methylidene]-2-(3-fluorophenyl)-4,5-dihydro-1,3-oxazol-5-one exhibits unique reactivity due to the position of the fluorine atom on the phenyl ring

Properties

Molecular Formula

C18H14FNO4

Molecular Weight

327.3 g/mol

IUPAC Name

(4E)-4-[(3,5-dimethoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C18H14FNO4/c1-22-14-6-11(7-15(10-14)23-2)8-16-18(21)24-17(20-16)12-4-3-5-13(19)9-12/h3-10H,1-2H3/b16-8+

InChI Key

UFVGDJUQHGOZCR-LZYBPNLTSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)F)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.